molecular formula C9H4F3NO2 B13430669 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one CAS No. 222313-83-9

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13430669
CAS No.: 222313-83-9
M. Wt: 215.13 g/mol
InChI Key: YOPBAONCSWRSSL-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one is a compound that belongs to the benzoxazole family, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields. Benzoxazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including the use of aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ efficient and scalable processes to ensure high yields and purity.

Chemical Reactions Analysis

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit various enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

Comparison with Similar Compounds

1-(1,3-Benzoxazol-2-yl)-2,2,2-trifluoroethan-1-one can be compared with other benzoxazole derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

CAS No.

222313-83-9

Molecular Formula

C9H4F3NO2

Molecular Weight

215.13 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H4F3NO2/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4H

InChI Key

YOPBAONCSWRSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C(F)(F)F

Origin of Product

United States

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